2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine
CAS No.: 711-46-6
Cat. No.: VC8289851
Molecular Formula: C11H13FN2
Molecular Weight: 192.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 711-46-6 |
---|---|
Molecular Formula | C11H13FN2 |
Molecular Weight | 192.23 g/mol |
IUPAC Name | 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine |
Standard InChI | InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3 |
Standard InChI Key | UFQFJBGUDFFQCK-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)F)C(=CN2)CCN |
Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CN2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine consists of an indole ring system substituted with a fluorine atom at the 4-position and a methyl group at the 7-position. An ethylamine side chain is attached to the 3-position of the indole nucleus. The IUPAC name is 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine, and its SMILES representation is CC1=C2C(=C(C=C1)F)C(=CN2)CCN
.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.23 g/mol |
Exact Mass | 192.1063 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 41.8 Ų |
XLogP3 | 1.8 |
Rotatable Bond Count | 2 |
These properties were computed using advanced cheminformatics tools, highlighting its moderate lipophilicity and potential blood-brain barrier permeability .
Synthesis and Characterization
Spectroscopic Characterization
Proton nuclear magnetic resonance () data for similar compounds reveal distinct signals:
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Indole NH proton: δ 10.8–11.0 ppm (singlet).
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Aromatic protons: δ 6.9–7.4 ppm (multiplet).
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Ethylamine protons: δ 2.6–3.0 ppm (triplet) .
Mass spectrometry typically shows a molecular ion peak at m/z 192.1, consistent with its molecular weight .
Pharmacological Research and Mechanisms
Serotonergic Activity
As a tryptamine analog, 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine may interact with serotonin (5-HT) receptors. Fluorine substituents often enhance metabolic stability and receptor affinity, while methyl groups modulate steric effects. Computational models predict moderate binding to 5-HT and 5-HT receptors, though experimental validation is lacking .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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Fluorine Substitution: Enhances bioavailability and resistance to oxidative metabolism.
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Methyl Group: Increases lipophilicity and may improve CNS penetration.
These features make it a candidate for developing antidepressants, anxiolytics, or neuroprotective agents .
Table 2: Comparative Analysis with Related Tryptamines
Compound | Substitutions | Target Receptors |
---|---|---|
Tryptamine | None | 5-HT, TAAR1 |
5-Fluoro-tryptamine | 5-F | 5-HT |
2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine | 4-F, 7-CH | Predicted: 5-HT/TAAR1 |
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